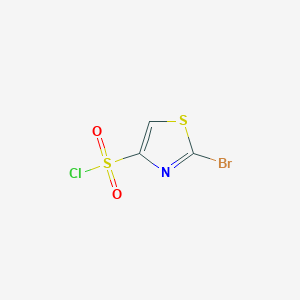

2-Bromo-4-thiazolesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-4-thiazolesulfonyl chloride” is a chemical compound used as a pharmaceutical intermediate . It is also used in research .

Molecular Structure Analysis

The molecular formula of “this compound” is C3HBrClNO2S2, and its molecular weight is 262.53 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 336.0±15.0 °C, and its density is predicted to be 2.100±0.06 g/cm3 . Its pKa is predicted to be -5.23±0.10 .Scientific Research Applications

Chemical Analysis and Detection Techniques 2-Bromo-4-thiazolesulfonyl chloride derivatives are employed in chemical analyses, particularly in colorimetric methods for determining bromide concentrations. These derivatives are valuable due to their non-reactivity with soil and rock constituents, making them suitable tracers in water and chemical transport studies. A modification of the standard colorimetric method utilizes phenol red and chloramine-T for bromide detection, enhancing the method's sensitivity and reducing sample size requirements. This advancement has broadened the concentration range and improved the method's applicability in environmental studies (Lepore & Barak, 2009).

Enhancement of Detection in LC–MS In liquid chromatography-mass spectrometry (LC–MS), the introduction of a nitrobenzene moiety through derivatization agents, including 4-nitrobenzenesulfonyl chloride, significantly improves the detection responses of estrogens in biological fluids. This approach enhances sensitivity by 8–23 times, facilitating the accurate and reproducible quantification of biologically active steroids, such as estrogens in serum and urine, which is crucial for medical diagnostics and research (Higashi et al., 2006).

Development of Antimicrobial Agents The synthesis of novel 2,4-disubstituted thiazole derivatives containing substituted pyrazole moiety involves the use of bromoacetyl-2H-chromen-2-one/phenacyl chloride. These derivatives demonstrate significant antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli. The structural properties of these compounds, characterized by spectral studies, indicate their potential as effective antimicrobial agents in medical research and pharmaceutical applications (Vijesh et al., 2010).

Safety and Hazards

“2-Bromo-4-thiazolesulfonyl chloride” is classified as dangerous. It may cause severe skin burns and eye damage, and it may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-Bromo-4-thiazolesulfonyl chloride” are not mentioned in the search results, related compounds have been studied for their potential antimicrobial and antiproliferative properties . This suggests that “this compound” and similar compounds could be further explored for their potential medicinal properties.

Properties

IUPAC Name |

2-bromo-1,3-thiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrClNO2S2/c4-3-6-2(1-9-3)10(5,7)8/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHKOLVCXPPORT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228685-36-5 |

Source

|

| Record name | 2-bromo-1,3-thiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2643660.png)

![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide](/img/structure/B2643662.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2643665.png)

![N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2643672.png)

![3-[(4-Fluorophenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2643673.png)

![3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2643676.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2643679.png)